1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

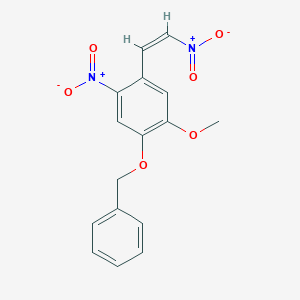

4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene is a chemical compound with the molecular formula C16H14N2O6 and a molecular weight of 330.29 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its solid physical state and solubility in chloroform and dichloromethane .

准备方法

The synthesis of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves several steps. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration of the compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene undergoes various chemical reactions, including:

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula C15H13N3O4 and a molecular weight of approximately 299.28 g/mol. Its structure features a methoxy group, nitro groups, and a phenylmethoxy moiety, which contribute to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

Organic Synthesis

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions such as:

- Electrophilic Aromatic Substitution: The nitro and methoxy groups can direct electrophiles to specific positions on the aromatic ring, facilitating the synthesis of more complex molecules.

- Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed coupling reactions to form biaryl compounds that are valuable in pharmaceuticals and materials science.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Photoresponsive Materials: Due to its stilbene structure, this compound can undergo isomerization upon exposure to UV light, making it useful in developing photoresponsive polymers and devices.

- Fluorescent Dyes: The presence of multiple aromatic rings allows for fluorescence under UV light, which can be exploited in imaging and sensing applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of nitro-stilbene derivatives on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS). Although not directly involving this compound, this research highlights the potential therapeutic applications of structurally related compounds.

Case Study 2: Synthesis of Biaryl Compounds

In a synthetic chemistry study, researchers utilized nitrostilbene derivatives as intermediates in cross-coupling reactions to synthesize biaryl compounds. The study demonstrated that varying substituents on the stilbene framework could enhance reaction yields and selectivity, suggesting that this compound could serve as a versatile building block for complex organic molecules.

作用机制

The mechanism of action of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects . For example, it may interact with enzymes involved in oxidative stress or inflammation, modulating their activity and resulting in therapeutic benefits .

相似化合物的比较

4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene can be compared with similar compounds such as:

4-Benzyloxy-3-methoxy-beta-nitrostyrene: This compound has a similar structure but lacks one of the nitro groups, resulting in different chemical and biological properties.

4-Benzyloxy-3-methoxy-6-alpha-dinitrostyrene: This isomer has the nitro group at the alpha position instead of the beta position, leading to variations in reactivity and applications.

The uniqueness of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene, also known by its CAS number 2426-89-3, is a complex organic compound with significant biological activity attributed to its nitro and methoxy functional groups. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N2O6

- Molar Mass : 330.29 g/mol

- Melting Point : 163–164 °C

- Boiling Point : 547.4 °C

- Density : 1.335 g/cm³

- Solubility : Soluble in chloroform and dichloromethane

The biological activity of nitro compounds, including this compound, is primarily attributed to the presence of the nitro group (−NO2). Upon reduction, these compounds generate reactive intermediates that can interact with cellular components, leading to various biological effects:

- Antimicrobial Activity : Nitro compounds can exert antimicrobial effects by producing toxic intermediates that damage microbial DNA. This mechanism is crucial for the efficacy of drugs like metronidazole, which is used against anaerobic bacteria and protozoa .

- Anticancer Properties : Some studies suggest that nitro compounds can induce apoptosis in cancer cells through oxidative stress and DNA damage pathways. The nitro group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Toxicological Evaluation :

- Toxicological assessments have shown that while 1-Methoxy-4-nitro compounds are not acutely toxic via oral or dermal routes, chronic exposure can lead to hematological changes such as anemia and organ weight alterations in animal models . These findings underline the need for careful evaluation of long-term exposure risks.

-

Anticancer Potential :

- Research has indicated that nitro derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves increased oxidative stress and subsequent activation of apoptotic pathways . This positions such compounds as potential candidates for further development in cancer therapeutics.

属性

CAS 编号 |

2426-89-3 |

|---|---|

分子式 |

C16H14N2O6 |

分子量 |

330.29 g/mol |

IUPAC 名称 |

1-methoxy-4-nitro-5-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene |

InChI |

InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7- |

InChI 键 |

JSBRNDUJBKQPGF-FPLPWBNLSA-N |

SMILES |

COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |

手性 SMILES |

COC1=C(C=C(C(=C1)/C=C\[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |

规范 SMILES |

COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |

同义词 |

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-(phenylmethoxy)benzene; _x000B_1-Benzyloxy-2-methoxy-5-nitro-4-(2-nitrovinyl)benzene; NSC 149887; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。